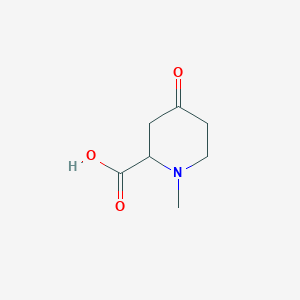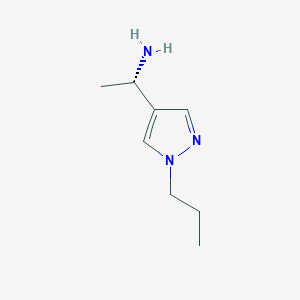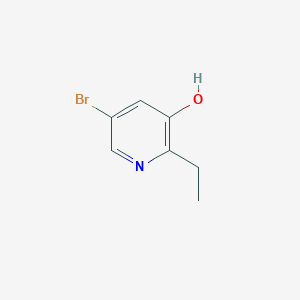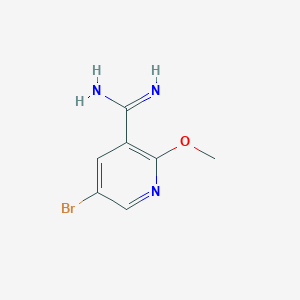![molecular formula C9H9IN2 B12967409 1-Ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12967409.png)
1-Ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of an ethyl group at the 1-position and an iodine atom at the 3-position of the pyrrolo[2,3-b]pyridine core
Métodos De Preparación
The synthesis of 1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves the iodination of 1-ethyl-1H-pyrrolo[2,3-b]pyridine using iodine and a suitable oxidizing agent. The reaction is typically carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature. Industrial production methods may involve the use of continuous flow reactors to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
1-Ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by various nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, and bases like potassium carbonate for substitution reactions. Major products formed from these reactions include substituted pyrrolopyridines and their derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as a scaffold for the development of inhibitors targeting specific enzymes and receptors.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3) by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition leads to the suppression of tumor growth and metastasis in cancer models.
Comparación Con Compuestos Similares
1-Ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
1H-pyrrolo[3,2-b]pyridine: A closely related compound with variations in the position of nitrogen atoms within the ring system.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H9IN2 |
|---|---|
Peso molecular |
272.09 g/mol |
Nombre IUPAC |
1-ethyl-3-iodopyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H9IN2/c1-2-12-6-8(10)7-4-3-5-11-9(7)12/h3-6H,2H2,1H3 |
Clave InChI |
VFKSKCURJYDJPB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C2=C1N=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine](/img/structure/B12967356.png)





![Ethyl 2,5-diamino-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12967384.png)






